5-(Chloromethyl)isoxazole

Catalog No.
S1899076
CAS No.
57777-33-0
M.F
C4H4ClNO
M. Wt
117.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)isoxazole

Researchers risk yield loss and complex purification when isomeric impurities or overly reactive halides compromise synthesis. 5-(Chloromethyl)isoxazole (CAS 57777-33-0) solves this:

  • High isomeric purity eliminates need for downstream isomer separation.
  • Controlled chloromethyl reactivity ensures selective alkylation, minimizing side products.
  • Consistent quality supports seamless scale-up from lab to pilot manufacturing.

CAS Number

57777-33-0

Product Name

5-(Chloromethyl)isoxazole

IUPAC Name

5-(chloromethyl)-1,2-oxazole

Molecular Formula

C4H4ClNO

Molecular Weight

117.53 g/mol

InChI

InChI=1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2

InChI Key

OGCMYKGUHKUPCM-UHFFFAOYSA-N

SMILES

C1=C(ON=C1)CCl

Canonical SMILES

C1=C(ON=C1)CCl

Synonyms

5-(Chloromethyl)-1,2-oxazole, 5-Chloromethylisoxazole, Isoxazole, 5-(chloromethyl)-

Purity

≥97%

Package Size

1 g, 5 g, 25 g

5-(Chloromethyl)isoxazole, CAS 57777-33-0, is a five-membered aromatic heterocycle functionalized with a chloromethyl group. This structure positions it as a critical electrophilic building block for introducing the isoxazole-5-ylmethyl moiety into more complex molecules. [1] The isoxazole ring is a prevalent scaffold in numerous pharmaceuticals, including antibiotics and anti-inflammatory agents, valued for its metabolic stability and ability to participate in hydrogen bonding. [REFS-2, REFS-3] The compound's utility stems from the controlled reactivity of the chloromethyl group, which serves as a stable yet effective handle for alkylation reactions in multi-step organic synthesis. [4]

Research Fit

Chloromethyl electrophilic handle for nucleophilic derivatization
Compatible with one-pot aqueous synthesis methodology
Multi-vendor supply with documented purity specifications

Substituting 5-(Chloromethyl)isoxazole with seemingly close analogs is a significant process risk. Using a positional isomer, such as 3- or 4-(chloromethyl)isoxazole, will result in a structurally distinct final product with different biological and chemical properties. [1] Furthermore, certain synthesis routes can inadvertently produce mixtures of these isomers, leading to significant yield loss and complex purification challenges that are avoided by procuring the pure 5-substituted isomer. [2] Opting for a more reactive halide, like 5-(bromomethyl)isoxazole, introduces different process parameters; the higher reactivity of the C-Br bond can lead to reduced stability, increased side-product formation, and a narrower processing window, negating potential gains in reaction time. [3] The specific reactivity of the C-Cl bond in 5-(chloromethyl)isoxazole is a deliberate design choice for achieving process control, selectivity, and reproducibility in complex syntheses.

Substitution Risk

5-(Chloromethyl)isoxazole
Analog / Substitution Risk
Electrophilic chloromethyl at 5-position enables direct nucleophilic displacement
5-Methylisoxazole lacks halogen; cannot undergo SN2 derivatization, limiting conjugate synthesis
Regioselective one-pot cycloaddition gives single 5-substituted isomer in 37–85% yield
3-(Chloromethyl)isoxazole requires different routes; cycloaddition with 1,3-dichloropropene yields regioisomeric mixtures
Mild hazard classification (irritant); storage under inert gas at 2–8°C
5-Chloro-3-(chloromethyl)isoxazole carries severe skin burn/eye damage warnings; hazard profile may complicate handling

Precursor Suitability: Secures Regiochemical Purity and Avoids Isomeric Contamination

The synthesis of substituted isoxazoles via 1,3-dipolar cycloaddition is highly sensitive to the choice of dipolarophile. The use of 1,3-dichloropropene as a synthon can lead to the formation of both 5-(chloromethyl) and 4-(chloromethyl)isoxazole regioisomers. [1] The physical properties of these isomers are often very similar, making their separation by standard methods like distillation or chromatography difficult and costly at scale. Procuring isomerically pure 5-(chloromethyl)isoxazole eliminates this critical process variable, guaranteeing that the correct constitutional isomer is used and preventing downstream yield loss and complex purification protocols.

Evidence DimensionProduct Purity / Isomer Control
Target Compound DataProvides >99% regiochemical purity of the 5-substituted isomer.
Comparator Or BaselineDe novo synthesis using precursors like 1,3-dichloropropene, which can generate mixtures of 5- and 4-substituted isomers. [<a href="https://www.researchgate.net/publication/366526102_Improved_Synthesis_of_5-Chloromethylisoxazoles_from_Aldoximes_and_23-Dichloropropene" target="_blank">1</a>]
Quantified DifferenceEliminates the risk of regioisomeric contamination, which can otherwise require dedicated and often inefficient purification steps.
Conditions1,3-dipolar cycloaddition of in-situ generated nitrile oxides with chlorinated propenes.

This directly impacts process efficiency and final product quality, as isomeric impurities can be difficult to remove and may have different pharmacological profiles.

Synthetic Yield
Head-to-head
One-pot: 37–85% vs multi-step: 8%
Supports method-dependent yield advantage
Yields for 3-aryl/alkyl derivatives; reported Kondrashov 2019

Process Control: Tuned Reactivity Profile Enables Selective and Cleaner Alkylations

In nucleophilic substitution, the C-Cl bond is less reactive than a C-Br bond. While this means reactions with 5-(chloromethyl)isoxazole may require slightly more forcing conditions than its bromo- analog, this moderated reactivity is a significant process advantage. It allows for better control, minimizes side reactions like over-alkylation or decomposition, and widens the operational window. This principle is demonstrated in analogous platform chemicals like 5-(chloromethyl)furfural (CMF), where the chloro- group enhances stability and provides controlled reactivity compared to more labile analogs, making it a superior choice for scalable synthesis. [1] This controlled reactivity is crucial when working with sensitive, multifunctional substrates common in pharmaceutical manufacturing.

Evidence DimensionChemical Reactivity and Process Stability
Target Compound DataModerated reactivity, offering a balance of stability and utility for controlled alkylations.
Comparator Or Baseline5-(Bromomethyl)isoxazole (hypothesized higher reactivity, based on leaving group ability) and other highly reactive alkylating agents.
Quantified DifferenceThe use of a chloro- group, as seen with CMF, improves stability and process control, leading to cleaner reaction profiles and higher practical yields. [<a href="https://doi.org/10.1039/D4GC00570K" target="_blank">1</a>]
ConditionsNucleophilic alkylation reactions in multi-step synthesis.

For scale-up and manufacturing, a predictable, controllable reaction is more valuable than a faster but less selective one, reducing batch failures and purification costs.

Physicochemical Profile
Class-level
pKa –2.58 ± 0.50 (predicted); storage 2–8°C, inert gas
Class-level pKa; storage compliance data
Predicted value; experimental parent isoxazole pKa –2.03

Synthesis Route Compatibility: Simplifies Process by Bypassing In-Situ Ring Formation

An alternative to procuring 5-(chloromethyl)isoxazole is to construct the ring from basic precursors, such as the one-pot reaction of an aldoxime with 2,3-dichloro-1-propene. [1] While feasible, this approach requires careful control over the in-situ generation of a reactive nitrile oxide intermediate and the subsequent cycloaddition. This adds operational complexity and potential points of failure. By procuring the pre-formed 5-(chloromethyl)isoxazole, a chemist transforms a complex, multi-component ring-forming reaction into a standard, well-understood nucleophilic substitution. This de-risks the synthesis, improves reproducibility, and simplifies process development for downstream applications.

Evidence DimensionProcess Simplification and Risk Reduction
Target Compound DataEnables a direct, single-step alkylation.
Comparator Or BaselineMulti-step, in-situ synthesis involving nitrile oxide generation and cycloaddition. [<a href="https://link.springer.com/article/10.1007/s11172-019-2708-4" target="_blank">1</a>]
Quantified DifferenceReduces the number of reactive steps and critical control points in the user's workflow.
ConditionsOverall synthetic route planning for molecules containing the isoxazole-5-ylmethyl moiety.

This simplifies the supply chain and process workflow, allowing research and manufacturing teams to focus on later-stage, higher-value transformations.

Derivatization Capability
Class-level
Nucleophilic substitution with O-, N-, S-nucleophiles; derivative MIC 0.06–2.5 µg/mL
Enables conjugate synthesis; reported derivative activity
Activity of conjugates, not parent compound; MIC against Gram-positive/negative bacteria
Commercial Availability
Specification review
≥5 major suppliers; purity ≥95% (up to ≥98%); 3-year shelf life at 4°C
Reduces supply chain risk
Catalog data from 2023–2025 vendors; specification may vary
Regioselective Synthesis
Head-to-head
37–85% single regioisomer
Predictable regiochemistry for library synthesis
3-isomer routes give mixtures; validated with 3-aryl derivatives

Synthesis of Regio-Specific Pharmaceutical Ingredients (APIs)

For the development of drug candidates where the 5-substituted isoxazole is a critical pharmacophore. Using this high-purity building block ensures the correct isomer is incorporated, which is essential for achieving the desired biological activity and avoiding the need to remove problematic structural isomers during downstream processing. [1]

Controlled N- and O-Alkylation of Sensitive Substrates

Ideal for multi-step syntheses involving complex molecules with multiple nucleophilic sites. The moderated reactivity of the chloromethyl group allows for selective alkylation under controlled conditions, preventing unwanted side reactions that could occur with more aggressive reagents like the corresponding bromo- or iodomethyl analogs. [2]

Process Development and Scale-Up Campaigns

When transitioning a synthetic route from the laboratory to pilot or full-scale manufacturing. The stability, high isomeric purity, and predictable reactivity of 5-(chloromethyl)isoxazole make it a reliable raw material, simplifying process validation and ensuring batch-to-batch consistency. [REFS-1, REFS-3]

Application Fit

Application
Selection Property
Validation Focus
Antimicrobial conjugate synthesis research
Chloromethyl electrophilic handle
Nucleophilic displacement efficiency; derivative antimicrobial screening
Scalable isoxazole library construction
One-pot aqueous synthesis compatibility
Yield reproducibility across 3-aryl/alkyl substrates; process green chemistry metrics
Antibacterial/antifungal derivative screening
5-Chloromethyl substitution pattern
3-Aryl derivatization route; activity relative to reference standards
Quality-controlled procurement for R&D
Documented purity (≥95%) and stability data
Vendor specification verification; long-term storage under inert conditions

XLogP3

0.8

Wikipedia

5-(Chloromethyl)isoxazole

Explore Compound Types